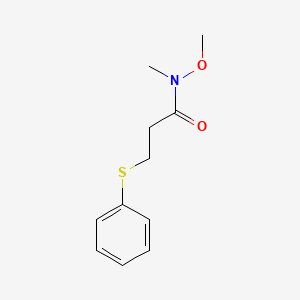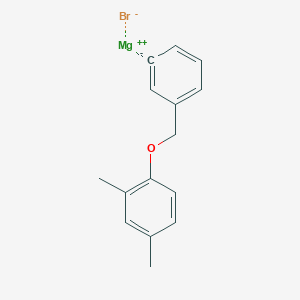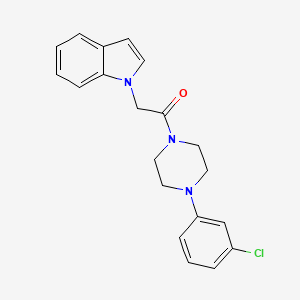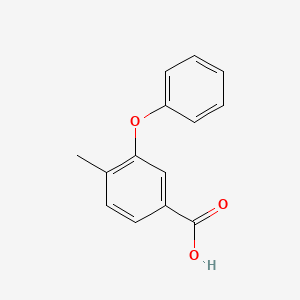
4-Methyl-3-phenoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-phenoxybenzoic acid is an organic compound with the molecular formula C14H12O3 It is a derivative of benzoic acid, where the phenoxy group is substituted at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenoxybenzoic acid typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 4-methylbenzoic acid with phenol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the oxidation of 4-methyl-3-phenoxybenzaldehyde using an oxidizing agent like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl) under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-phenoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under reflux conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated benzoic acids or other substituted derivatives.
Scientific Research Applications
4-Methyl-3-phenoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Phenoxybenzoic acid: Similar structure but lacks the methyl group at the 4-position.
3-Phenoxybenzoic acid: Similar structure but lacks the methyl group at the 4-position.
4-Methoxybenzoic acid: Similar structure but has a methoxy group instead of a phenoxy group.
Uniqueness: 4-Methyl-3-phenoxybenzoic acid is unique due to the presence of both the phenoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its antimicrobial properties and make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
4-methyl-3-phenoxybenzoic acid |
InChI |
InChI=1S/C14H12O3/c1-10-7-8-11(14(15)16)9-13(10)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,16) |
InChI Key |
GQSIGLWEIUSICL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


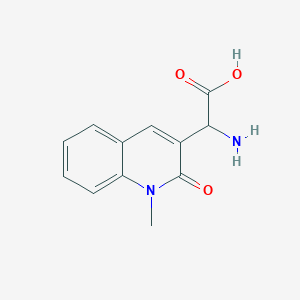
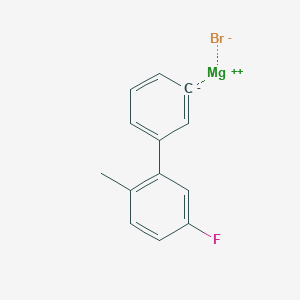

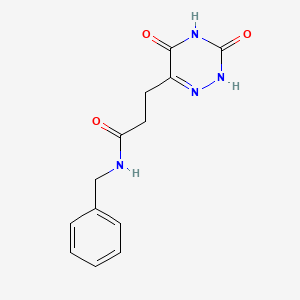
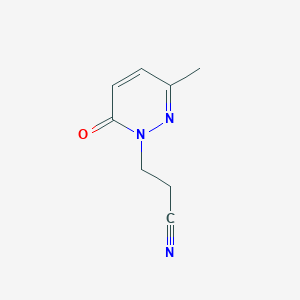
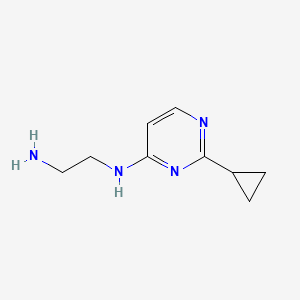
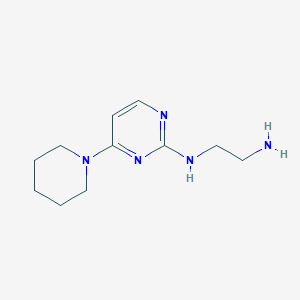
![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B14877636.png)
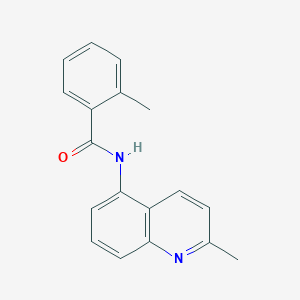
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-en-1-one](/img/structure/B14877655.png)
